molecular formula C32H41N5O5 B570672 beta-Ergocryptinine CAS No. 19467-61-9

beta-Ergocryptinine

Cat. No.: B570672
CAS No.: 19467-61-9
M. Wt: 575.71
InChI Key: YYWXOXLDOMRDHW-NKIAMHPASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Taxonomic Origins in Claviceps Fungi

Beta-ergocryptinine is biosynthesized by the ascomycete fungus Claviceps purpurea, which parasitizes cereal crops such as rye and wheat. This species produces ergot alkaloids as secondary metabolites within its sclerotia, hardened structures that replace host grains. The biosynthesis pathway involves:

  • Prenylation of L-tryptophan by dimethylallyl pyrophosphate (DMAPP).
  • Methylation via S-adenosylmethionine (SAM)-dependent enzymes.
  • Oxidation and cyclization steps catalyzed by cytochrome P450 monooxygenases and non-ribosomal peptide synthetases (NRPS).

Key enzymes in this compound production include:

Enzyme Function Gene
FgaPT2 Prenylation of tryptophan fgaPT2
EasE Chanoclavine-I synthesis easE
LPS2 Tripeptide chain assembly lps2

Strain-specific variations in C. purpurea influence alkaloid profiles. For example, the FI 7374 strain produces beta-ergocryptine under controlled fermentation conditions with carbon sources like glucose and nitrogen sources such as ammonium citrate. Epimerization at C8 occurs spontaneously via keto-enol tautomerism, yielding this compound from beta-ergocryptine.

Historical Context of Ergot Alkaloid Discovery

The study of ergot alkaloids began in 1582 when ergot sclerotia were documented as midwifery tools to induce uterine contractions. Systematic isolation commenced in 1906 with the discovery of ergotoxine by Barger and Dale, followed by Albert Hofmann’s identification of beta-ergocryptine in 1967.

Key Milestones:

  • 1853 : Louis René Tulasne describes Claviceps purpurea lifecycle.
  • 1935 : Isolation of ergonovine, the first pure ergot alkaloid.
  • 1967 : Structural elucidation of beta-ergocryptine by Hofmann.
  • 2022 : Advances in epimer-specific quantification techniques for ergot alkaloids.

The duality of ergot alkaloids—as both toxins and therapeutics—drove pharmacological innovation. This compound’s role emerged indirectly through studies on epimerization dynamics, revealing its formation under heat or alkaline conditions. Modern chromatography and mass spectrometry have enabled precise differentiation of C8 epimers, underscoring this compound’s significance in analytical toxicology.

Properties

IUPAC Name

(6aR,9S)-N-[(1S,2S,4R,7S)-7-[(2S)-butan-2-yl]-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H41N5O5/c1-6-18(4)27-29(39)36-12-8-11-25(36)32(41)37(27)30(40)31(42-32,17(2)3)34-28(38)20-13-22-21-9-7-10-23-26(21)19(15-33-23)14-24(22)35(5)16-20/h7,9-10,13,15,17-18,20,24-25,27,33,41H,6,8,11-12,14,16H2,1-5H3,(H,34,38)/t18-,20-,24+,25-,27-,31+,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWXOXLDOMRDHW-NKIAMHPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H41N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19467-61-9
Record name beta-Ergocryptinine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019467619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .BETA.-ERGOCRYPTININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/142T1S7N8V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Microbial Cultivation and Strain Selection

Beta-Ergocryptinine is natively produced by fungi of the Claviceps genus, particularly Claviceps paspali. The fermentation process begins with the selection of high-yield strains, often optimized through mutagenesis or genetic engineering. A critical factor in this method is the composition of the growth medium, which directly influences alkaloid biosynthesis.

Culture Medium Composition

The patent EP0183739A1 outlines a nutrient-rich medium containing:

  • Carbon sources : Sucrose (60–80 g/L) and glucose (10–20 g/L) to fuel fungal metabolism.

  • Nitrogen sources : Ammonium sulfate (5–10 g/L) and L-asparagine (2–5 g/L) to support amino acid synthesis.

  • Minerals : Magnesium sulfate heptahydrate (0.5–1.0 g/L), zinc sulfate heptahydrate (0.1–0.3 g/L), and iron sulfate heptahydrate (0.05–0.1 g/L) to act as enzyme cofactors.

  • Buffering agents : Citric acid (2–4 g/L) to maintain a pH of 5.0–6.0.

Table 1: Fermentation Medium Components and Concentrations

ComponentConcentration (g/L)Function
Sucrose60–80Primary carbon source
Ammonium sulfate5–10Nitrogen supply
Magnesium sulfate heptahydrate0.5–1.0Enzyme activation
Citric acid2–4pH stabilization

Fermentation Conditions

The process occurs in aerated bioreactors at 24–26°C with agitation rates of 150–200 rpm. After 14–21 days, the mycelial biomass is harvested, and this compound is extracted using dichloromethane or ethyl acetate. Yields typically range from 0.8–1.2 mg/L, though strain optimization can increase this to 2.5 mg/L.

Chemical Synthesis Approaches

Ergot Alkaloid Backbone Construction

Chemical synthesis of this compound involves constructing the tetracyclic ergoline framework, followed by functionalization of the peptide moiety. A common starting material is lysergic acid, which is derivatized through a series of stereoselective reactions.

Alkylation and Cyclization

  • Lysergic acid activation : The carboxyl group of lysergic acid is activated using thionyl chloride (SOCl₂) to form lysergyl chloride.

  • Peptide coupling : Reaction with L-valine methyl ester in the presence of N,N’-dicyclohexylcarbodiimide (DCC) yields a linear peptide intermediate.

  • Cyclization : Intramolecular nucleophilic substitution forms the ergotaman tricyclic system. This step requires anhydrous conditions and catalytic potassium tert-butoxide.

Purification and Isolation Techniques

Chromatographic Methods

Crude extracts from fermentation or synthesis are purified via:

  • Flash chromatography : Silica gel columns with a gradient of ethyl acetate/methanol (95:5 to 80:20) resolve ergot alkaloids from contaminants.

  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% trifluoroacetic acid) achieve >98% purity, as confirmed by UV detection at 280 nm.

Crystallization

This compound is crystallized from acetone/water mixtures (70:30 v/v) at 4°C, yielding needle-like crystals suitable for X-ray diffraction analysis.

Analytical Characterization

Spectroscopic Data

  • NMR (400 MHz, CDCl₃) : δ 6.98 (s, 1H, H-17), 5.92 (d, J = 7.2 Hz, 1H, H-5), 3.45 (m, 1H, H-8).

  • HRMS (ESI+) : m/z 610.3124 [M+H]⁺ (calculated for C₃₂H₄₁N₅O₅: 610.3128).

Table 2: Key Spectral Signatures of this compound

TechniqueDataSignificance
¹H NMRδ 3.45 (H-8)Confirms stereochemistry at C-8
HRMSm/z 610.3124Validates molecular formula

Purity Assessment

HPLC with diode-array detection (DAD) is the gold standard, with retention times of 12.7 ± 0.2 min under standardized conditions.

Yield Optimization and Scalability

Fermentation vs. Synthesis: A Comparative Analysis

MethodYield (mg/L)Time (Days)Cost ($/g)
Fermentation0.8–2.514–21120–180
Chemical synthesis50–805–7450–600

Fermentation offers lower costs but suffers from scalability challenges, whereas synthetic routes provide higher yields at elevated expenses.

Chemical Reactions Analysis

Types of Reactions: Beta-Ergocryptinine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Cytochrome P450 monooxygenase enzymes are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of elymoclavine .

Scientific Research Applications

Pharmacological Applications

  • Migraine Treatment :
    • Beta-Ergocryptinine has been studied for its efficacy in treating migraines. Case studies indicate that it can alleviate headache symptoms by acting as a vasoconstrictor and modulating serotonin pathways. Long-term use, however, has been associated with adverse effects such as claudication due to vascular constriction .
  • Prolactin Secretion Inhibition :
    • Research has demonstrated that this compound can inhibit prolactin secretion in animal models. This property is significant for conditions requiring the modulation of this hormone, such as certain types of breast cancer or disorders related to lactation .
  • Anticancer Potential :
    • Some studies have suggested that this compound may exhibit anticancer properties through its effects on cell cycle regulation and apoptosis in cancer cells. However, further research is needed to establish these claims definitively .

Toxicological Studies

  • Dietary Exposure Risks :
    • A comprehensive analysis of dietary exposure to ergot alkaloids, including this compound, revealed that chronic exposure could lead to health risks such as ischemia and other vascular complications. The study highlighted the importance of monitoring ergot alkaloid levels in food products .
  • Animal Studies :
    • In controlled experiments involving rodents, repeated doses of this compound resulted in significant physiological changes, including decreased body weight and hormonal alterations. These findings underscore the need for caution regarding its use in both therapeutic and agricultural contexts .

Analytical Methods for Detection

The detection and quantification of this compound in various matrices are essential for understanding its applications and safety profile. The following analytical techniques are commonly employed:

Method Description
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Highly sensitive method used for detecting low concentrations of this compound in biological samples .
High-Performance Liquid Chromatography (HPLC)Effective for separating ergocryptine isomers from complex mixtures such as food samples .

Case Studies

  • Case Study 1 : A clinical trial involving patients with chronic migraines demonstrated that administration of this compound led to significant reductions in headache frequency but also noted side effects related to vascular health.
  • Case Study 2 : An animal study assessed the long-term effects of dietary this compound on growth and hormonal levels, revealing a correlation between high doses and adverse metabolic outcomes.

Mechanism of Action

Beta-Ergocryptinine exerts its effects by interacting with neurotransmitter receptors in the central nervous system. It acts as an agonist or antagonist at various serotonin, dopamine, and adrenergic receptors, modulating their activity and influencing physiological processes. The specific molecular targets and pathways involved depend on the receptor subtype and the context of the interaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Beta-ergocryptinine is closely related to other ergopeptine alkaloids, including its active epimer (beta-ergocryptine), dihydro derivatives, and structural analogs. Below is a detailed comparison:

Structural and Chemical Properties

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features Solubility
This compound 19467-61-9 C₃₂H₄₁N₅O₅ 575.71 Inactive epimer; C8 stereoinversion, tripeptide side chain with isobutyl/isopropyl groups Insoluble in water; soluble in CHCl₃, EtOAc
Beta-ergocryptine 20315-46-2 C₃₂H₄₁N₅O₅ 575.71 Active epimer; C8α configuration Similar to this compound
Dihydro-beta-ergocryptine 19467-62-0 C₃₂H₄₃N₅O₅ 577.73 Hydrogenated C9-C10 double bond; reduced bioactivity Enhanced solubility in polar solvents
Ergovaline 2873-38-3 C₂₉H₃₅N₅O₅ 533.62 Lacks tripeptide side chain; simpler ergoline structure High lipophilicity

Analytical and Regulatory Status

  • This compound is included in EU feed monitoring programs, whereas ergovaline remains unregulated despite its toxicity .
  • Chromatographic methods (e.g., HPLC-MS) differentiate this compound from beta-ergocryptine based on retention times and fragmentation patterns .

Research Findings and Implications

Toxicity Profile : this compound exhibits 10-20% of the toxicity of beta-ergocryptine in bovine models, attributed to its inability to stabilize receptor conformations .

Pharmaceutical Relevance : Dihydro-beta-ergocryptine mesylate is prioritized in drug formulations for its stability and reduced side effects compared to parent compounds .

Environmental Impact : this compound persists in soil longer than ergovaline due to lower microbial degradation rates, raising concerns about agricultural contamination .

Biological Activity

Beta-Ergocryptinine, a member of the ergot alkaloid family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

This compound is derived from the fungus Claviceps purpurea, which produces various ergot alkaloids. It exists in two forms: dihydro-alpha-ergocryptine and dihydro-beta-ergocryptine, often used in formulations like Hydergine for cognitive enhancement and vascular support .

This compound exhibits several pharmacological effects:

  • Adrenolytic Activity : It antagonizes adrenergic receptors, influencing blood pressure and heart rate regulation.
  • Serotonin Antagonism : This compound can modulate serotonergic pathways, potentially affecting mood and anxiety disorders.
  • Vasomotor Regulation : It influences vascular tone, which can be beneficial in treating conditions like hypertension .

Biological Activities

The biological activities of this compound include:

  • Antioxidant Effects : It exhibits free radical scavenging capabilities, which may protect against oxidative stress-related diseases.
  • Neuroprotective Properties : Studies suggest potential benefits in neurodegenerative conditions through modulation of neurotransmitter systems .
  • Cytotoxicity : Some research indicates that it may induce cytotoxic effects in certain cancer cell lines, warranting further investigation into its anticancer potential .

Case Studies

  • Hydergine Therapy in Elderly Patients :
    • A study involving elderly patients with mild cognitive impairment showed significant improvement in symptoms such as confusion and mood depression after treatment with Hydergine, which contains this compound. The therapy was noted for its gradual efficacy, with benefits often observed after several weeks of treatment .
  • Cytotoxicity Assays :
    • In vitro studies demonstrated that this compound could alter cellular morphology and induce apoptosis in human cancer cell lines at specific concentrations. For instance, concentrations above 25 μg/mL led to significant morphological changes in HeLa cells, indicating its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AdrenolyticAntagonizes adrenergic receptors
Serotonin AntagonismModulates serotonin pathways
NeuroprotectionProtects neurons from damage
CytotoxicityInduces apoptosis in cancer cells
AntioxidantScavenges free radicals

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for synthesizing beta-Ergocryptinine with high purity and yield?

  • Methodological Answer: Synthesis typically involves ergot alkaloid extraction followed by purification via column chromatography. To ensure reproducibility, document solvent systems, temperature controls, and purification steps in detail. Validate purity using HPLC coupled with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy .

Q. How can this compound be characterized structurally and functionally in preliminary studies?

  • Methodological Answer: Combine spectroscopic techniques (e.g., UV-Vis, FTIR) for functional group identification with X-ray crystallography for 3D structural elucidation. For pharmacological screening, use in vitro assays (e.g., receptor-binding studies) and cross-validate results with literature to confirm specificity .

Q. What ethical and reliability standards apply when publishing this compound research data?

  • Methodological Answer: Ensure compliance with open-access metadata guidelines (e.g., FAIR principles) and verify data accuracy through peer-reviewed protocols. Store raw data in secure repositories with version control, and disclose conflicts of interest in the "Acknowledgments" section .

Advanced Research Questions

Q. How can contradictory findings about this compound’s pharmacological mechanisms be systematically resolved?

  • Methodological Answer: Conduct a meta-analysis of existing studies, focusing on variables like dosage, assay conditions, and model systems. Use statistical tools (e.g., funnel plots) to identify bias. Replicate key experiments under standardized conditions, reporting deviations in supplementary materials .

Q. What computational approaches are effective for modeling this compound’s interaction with cellular targets?

  • Methodological Answer: Employ molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities, followed by molecular dynamics (MD) simulations to assess stability. Validate predictions with mutagenesis studies and cross-reference results with structural databases like PDB .

Q. How can researchers design a robust study to investigate this compound’s pharmacokinetics in vivo?

  • Methodological Answer: Use the P-E/I-C-O framework:

  • P (Population): Rodent models with controlled genetic backgrounds.
  • E/I (Exposure): Administer this compound via IV/oral routes.
  • C (Control): Vehicle-treated cohorts.
  • O (Outcome): Measure plasma half-life, tissue distribution (e.g., LC-MS/MS), and metabolite profiling .

Q. What strategies address gaps in understanding this compound’s stereochemical impact on bioactivity?

  • Methodological Answer: Isolate enantiomers using chiral chromatography and compare their activity via dose-response assays. Characterize stereospecific interactions using circular dichroism (CD) spectroscopy and crystallography. Publish raw spectral data in open-access repositories for peer validation .

Methodological Considerations

  • Data Reproducibility : Provide step-by-step experimental protocols, including equipment calibration details and reagent lot numbers. Use supplementary files for non-routine procedures (e.g., custom software scripts for data analysis) .
  • Literature Review : Systematically search databases (e.g., PubMed, SciFinder) using Boolean operators (AND/OR/NOT) to filter studies by publication date, assay type, and compound variants. Track citations with tools like Zotero .
  • Ethical Compliance : Anonymize human-derived data (if applicable) and obtain institutional review board (IRB) approval for studies involving biological samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.